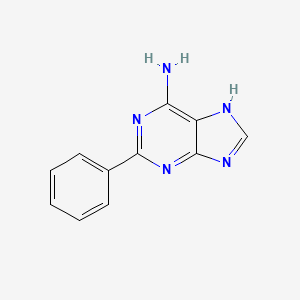

2-phenyl-7H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-9-8-11(14-6-13-8)16-10(15-9)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMJOAVCSAOXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3C(=N2)N=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396920 | |

| Record name | 2-phenyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-45-7 | |

| Record name | NSC26373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Phenyl 7h Purin 6 Amine and Its Analogs

Strategic Retrosynthetic Analysis and Key Disconnection Approaches for the 2-phenyl-7H-purin-6-amine Core

A retrosynthetic analysis of the this compound core reveals several key disconnection points that guide the synthetic strategy. The purine (B94841) ring system, being a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, offers logical points for disassembly.

One common approach involves the disconnection of the pyrimidine ring , leading to a substituted imidazole precursor. For instance, the synthesis of 9-phenyl-9H-purin-6-amine derivatives can be envisioned by disconnecting the N1-C6 and N3-C4 bonds of the pyrimidine ring, which points to a 5-amino-1-phenyl-1H-imidazole-4-carbonitrile as a key intermediate. This imidazole precursor already contains the C2-phenyl linkage (or a precursor to it) and the necessary functionalities for the subsequent pyrimidine ring formation.

Another key disconnection strategy focuses on the C-N bonds of the exocyclic amine and the C-C bond of the phenyl group .

C6-N bond disconnection: This is a very common and practical approach, suggesting the introduction of the 6-amino group at a late stage of the synthesis. This strategy typically involves the nucleophilic substitution of a suitable leaving group, most commonly a halogen (e.g., chloride), at the C-6 position of a pre-formed 2-phenylpurine scaffold. The precursor for this disconnection would be a 6-halo-2-phenylpurine.

C2-Phenyl bond disconnection: This disconnection points towards the formation of the C2-phenyl bond via a cross-coupling reaction. This is a powerful and versatile strategy that allows for the introduction of a wide variety of substituted phenyl groups at a late stage. The key precursors for this approach are a 2-halopurine derivative and a phenylboronic acid (for Suzuki-Miyaura coupling) or other organometallic phenylating agents.

A third approach involves the construction of the purine ring from a pyrimidine precursor . This strategy involves the disconnection of the imidazole ring (N7-C5 and C4-N9 bonds), leading to a 4,5-diaminopyrimidine (B145471) intermediate. In this scenario, the 2-phenyl group would already be installed on the pyrimidine ring. The subsequent cyclization with a one-carbon source would then form the imidazole portion of the purine.

These retrosynthetic strategies are not mutually exclusive and can be combined to develop flexible and efficient synthetic routes to this compound and its analogs.

Development of Novel Reaction Pathways for Purine Skeleton Construction

While specific multi-component reactions (MCRs) leading directly to this compound are not extensively documented in dedicated literature, the principles of MCRs and cascade cyclizations are increasingly applied to the synthesis of purine and other heterocyclic scaffolds. These approaches offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

Conceptually, a multi-component synthesis of the this compound core could involve the condensation of a phenyl-substituted amidine, a malononitrile (B47326) derivative, and a source of ammonia (B1221849) or an amine, followed by a cyclization cascade. Such a reaction would assemble the pyrimidine ring in a single step, which could then be further elaborated to the purine.

Cascade reactions, often initiated by a single synthetic operation, can efficiently construct the fused purine ring system. For example, a suitably substituted pyrimidine could be designed to undergo an intramolecular cyclization to form the imidazole ring, triggered by a specific reagent or catalyst. While enzymatic cascade processes have been explored for the synthesis of related compounds like L-phenylalanine derivatives, their application in the direct chemical synthesis of this compound is an area with potential for future development researchgate.netnih.govbiorxiv.orgrsc.org.

The introduction of the phenyl group at the C-2 position of the purine ring is most effectively achieved through metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method nih.govresearchgate.net. This reaction typically involves the coupling of a 2-halopurine derivative with a phenylboronic acid in the presence of a palladium catalyst.

The reactivity of the halogen at the C-2 position is generally lower than at the C-6 position. For instance, in the case of 2,6-dihalopurines, the Suzuki-Miyaura coupling can be performed regioselectively. The reaction of 9-benzyl-6-chloro-2-iodopurine with phenylboronic acid selectively yields 9-benzyl-6-chloro-2-phenylpurine, demonstrating the higher reactivity of the iodo group at C-2 compared to the chloro group at C-6 researchgate.net. Conversely, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid results in the formation of 9-benzyl-2-chloro-6-phenylpurine, highlighting the greater reactivity of the C-6 position when both halogens are the same researchgate.net.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. A variety of palladium sources, such as Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃, have been employed, often in combination with phosphine (B1218219) ligands to enhance catalytic activity researchgate.net.

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Pd(PPh₃)₄, Na₂CO₃ | 9-benzyl-6-chloro-2-iodopurine, Phenylboronic acid | 9-benzyl-6-chloro-2-phenylpurine | Good | researchgate.net |

| Pd(PPh₃)₄, Na₂CO₃ | 2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, Phenylboronic acid | 2-phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 75 | N/A |

Table 1: Examples of Suzuki-Miyaura Coupling for C-2 Phenylation of Purines (Please note that specific yield data for all reactions is not always available in the provided search results and "N/A" is used where data is not found. The example with a 75% yield is a representative reaction.)

The introduction of the 6-amino group is a critical step in the synthesis of this compound. This is typically achieved through the regioselective amination of a 6-halo-2-phenylpurine intermediate. The chlorine atom at the C-6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) by amines.

The reaction of 6-chloro-2-phenylpurine with ammonia or a protected ammonia equivalent provides a direct route to this compound. The reaction conditions can be tuned to achieve high yields, often involving heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the generated HCl.

In cases where the purine scaffold contains multiple halogen substituents, the regioselectivity of the amination is dependent on the relative reactivity of the halogens. As mentioned earlier, the C-6 position is generally more reactive towards nucleophilic substitution than the C-2 or C-8 positions. This allows for the selective introduction of an amino group at C-6 while leaving other halo-substituents intact for further functionalization. For instance, 2,6-dichloropurine (B15474) can be regioselectively aminated at the C-6 position researchgate.net.

| Starting Material | Amine | Product | Conditions | Yield (%) | Reference |

| 6-Chloro-2-phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | NH₃ | 2-Phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | NH₃/MeOH, 100 °C | 85 | N/A |

| 2,6-Dichloropurine | Morpholine | 2-Chloro-6-morpholinopurine | K₂CO₃, DMF | High | researchgate.net |

Table 2: Examples of Regioselective C-6 Amination of Purines (Please note that a specific example for 2-phenyl-6-chloropurine amination with detailed conditions and yield was not explicitly found in the search results; the first entry is a representative transformation. The second entry demonstrates the principle of regioselective C-6 amination on a related purine.)

Diversification Strategies for the this compound Scaffold

Diversification of the this compound scaffold can be achieved by performing chemical transformations on the peripheral phenyl ring. These modifications can be crucial for modulating the biological activity of the molecule. A powerful strategy for such transformations is the directed C-H bond activation and functionalization of the phenyl ring, where a heteroatom on the purine ring directs a metal catalyst to a specific C-H bond on the phenyl group.

Ruthenium and cobalt-catalyzed C-H activation has been successfully applied to 6-arylpurines, which share a similar structural motif with 2-phenylpurines. The purine nitrogen atoms can act as directing groups, facilitating the regioselective introduction of various functional groups at the ortho-position of the phenyl ring nih.govacs.orgscispace.com. For instance, the ruthenium-catalyzed direct arylation of 6-phenylpurine with aryl halides has been reported to yield mono- and diarylated products nih.govscispace.com. Similarly, cobalt-catalyzed C-H cyanation of 6-arylpurines has been achieved using N-cyanosuccinimide as the cyanating agent acs.org.

These methodologies provide a direct and efficient way to introduce substituents such as aryl, alkyl, and cyano groups onto the phenyl ring, offering a route to a wide array of analogs for biological screening.

| Substrate | Reagent | Catalyst System | Product | Reference |

| 6-Phenylpurine | Aryl halide | Ru-catalyst | Ortho-arylated 6-phenylpurine | nih.govscispace.com |

| 6-Arylpurine | N-Cyanosuccinimide | Co-catalyst | Ortho-cyanated 6-arylpurine | acs.org |

Table 3: Examples of C-H Functionalization of the Phenyl Ring in Arylpurines

Modifications and Derivatization at Nitrogen Positions (N-7, N-9)

The derivatization of the purine core at its nitrogen atoms, particularly at the N-7 and N-9 positions of the imidazole ring, is a fundamental aspect of synthesizing analogs of this compound. The primary challenge in this area is controlling the regioselectivity of the substitution. Direct alkylation of N-unsubstituted purines, such as this compound, with alkyl halides under basic conditions typically results in a mixture of N-7 and N-9 isomers. nih.govacs.org Generally, the N-9 substituted product is thermodynamically more stable and often predominates in the reaction mixture. nih.gov

The ratio of N-9 to N-7 isomers is influenced by several factors, including the steric bulk of substituents on the purine ring, the nature of the alkylating agent, the base employed, and the solvent. researchgate.net For instance, increasing the size of a substituent at the C-6 position can sterically hinder the N-7 position, thereby favoring substitution at N-9. researchgate.net

Several strategies have been developed to achieve regioselective alkylation:

Thermodynamic vs. Kinetic Control: While the N-9 isomer is the thermodynamic product, specific conditions can be tailored to favor the kinetically controlled N-7 product. One such method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a catalyst like SnCl4, which can selectively yield the N-7 isomer. nih.gov

Steric Shielding: A sophisticated approach to achieve regiospecific N-9 alkylation involves introducing a bulky substituent at the C-6 position that can physically shield the N-7 nitrogen. For example, certain 6-(azolyl)purine derivatives adopt a coplanar conformation where a C-H bond from the azole ring extends over the N-7 position, effectively blocking it from attack by alkylating agents and leading exclusively to the N-9 product. researchgate.netacs.org

The table below summarizes outcomes of typical purine alkylation reactions, illustrating the challenge of regioselectivity.

Table 1: Regioselectivity in Purine N-Alkylation

| Purine Substrate | Alkylating Agent | Base / Conditions | Solvent | N-9:N-7 Ratio | Reference |

|---|---|---|---|---|---|

| 6-Chloropurine (B14466) | Methyl Iodide | DBU | Acetonitrile | 1.5 : 1 | acs.org |

| 6-Chloropurine | Ethyl Iodide | NaH | DMF | Exclusive N-9 | acs.org |

| 2-Amino-6-isopropoxypurine | Alkyl Halide | K2CO3 | DMF | 25 : 1 | researchgate.net |

Advanced Protecting Group Chemistry in Purine Synthesis

Protecting group chemistry is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while modifications are made elsewhere in the molecule. In the context of this compound and its analogs, protecting groups are crucial for directing reactions to specific nitrogen atoms and preventing unwanted side reactions.

A significant challenge is to differentiate between the N-7 and N-9 positions. Advanced protecting group strategies often leverage steric hindrance to achieve this. A notable example is the use of tetramethylsuccinimide (B48748) (M4SI) as a directing group for 6-aminopurine derivatives. rsc.org This strategy involves the reaction of the exocyclic 6-amino group with tetramethylsuccinic anhydride. rsc.org

The resulting imide group serves two purposes:

Protection: It protects the exocyclic amine from participating in subsequent reactions.

Steric Direction: X-ray crystallography has confirmed that the bulky methyl groups and the imide carbonyl of the M4SI group are positioned in such a way that they sterically block access to the adjacent N-7 nitrogen. rsc.org

Methodological Advancements in Reaction Optimization and Scale-Up for Research Purposes

Modern synthetic chemistry emphasizes not only the creation of new molecules but also the development of efficient, rapid, and sustainable processes. For the synthesis of this compound and its derivatives, several methodological advancements have been employed to optimize reactions for research-scale production.

Application of Microwave and Ultrasound Irradiation in this compound Synthesis

Non-conventional energy sources like microwave (MW) and ultrasound irradiation have emerged as powerful tools for accelerating chemical reactions, often leading to higher yields and improved selectivity. nih.govub.edu

Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions by directly heating the solvent and reactants through dielectric heating. This process can lead to rapid temperature increases and localized superheating, dramatically reducing reaction times from hours to minutes. mdpi.orgnih.gov In purine chemistry, microwave-assisted N-alkylation has proven highly effective. ub.edu The rapid heating often enhances the regioselectivity for the N-9 position and minimizes the formation of side products that can occur during prolonged heating with conventional methods. acs.orgub.edu These reactions can sometimes be performed under solvent-free conditions, which simplifies purification and reduces environmental impact. mdpi.orgresearchgate.net

Table 2: Comparison of Conventional and Energy-Assisted Synthesis Methods for Heterocycles

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation of Purine | Conventional | 48 hours | 12% (N-9) | acs.org |

| N-Alkylation of Purine | Microwave | 30 minutes | High Yield | ub.edu |

| Hydrazine Synthesis | Conventional | 24 hours | Moderate | nih.gov |

| Hydrazine Synthesis | Ultrasound | 30-45 minutes | High Yield | nih.gov |

| Quinolone Synthesis | Conventional (Reflux) | 40 minutes | 72% | mdpi.com |

Green Chemistry Principles in Synthetic Route Design

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of its 12 principles is paramount in the modern synthesis of pharmacologically relevant molecules like this compound analogs.

Key principles applied in purine synthesis include:

Use of Safer Solvents: A major source of waste in the chemical industry stems from organic solvents. nih.gov Significant efforts have been made to replace volatile organic solvents with more environmentally benign alternatives. Water is a highly desirable green solvent, and methodologies have been developed for conducting nucleophilic aromatic substitutions on chloropurines and for the multicomponent assembly of purine precursors in aqueous media. nih.govacs.orgacs.org

Atom Economy: This principle, a cornerstone of green chemistry, dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. jocpr.comjocpr.com Reactions with high atom economy, such as cycloadditions and multicomponent reactions, are inherently more efficient and generate less waste than those requiring stoichiometric reagents or protecting groups that are not incorporated into the final structure. researchgate.netnih.gov The development of catalyst- and solvent-free C-N coupling reactions for purine synthesis represents a significant step towards achieving higher atom economy. rsc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. nih.gov Their use reduces waste and can enable reactions under milder conditions.

Design for Energy Efficiency: The use of microwave and ultrasound irradiation, as discussed previously, directly addresses this principle. By drastically reducing reaction times and often allowing for lower bulk reaction temperatures, these methods minimize the energy input required for a given transformation compared to conventional reflux heating. ub.edunih.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. nih.gov This creates a design challenge: balancing the need for high selectivity, often achieved with protecting groups, against the goal of maximizing step-economy and minimizing waste.

Theoretical and Computational Chemistry Investigations of 2 Phenyl 7h Purin 6 Amine

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. For 2-phenyl-7H-purin-6-amine, these methods offer insights into its stability, electronic characteristics, and the nature of its reactive sites.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and relative stability of chemical compounds. DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely mirroring experimental data where available. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-N Bond Lengths (Purine Ring) | 1.3 - 1.4 Å |

| C-C Bond Lengths (Purine Ring) | 1.3 - 1.4 Å |

| C-C Bond Lengths (Phenyl Ring) | ~1.4 Å |

| C-N Bond Lengths (Amino Group) | ~1.35 Å |

| Dihedral Angle (Purine-Phenyl) | 30° - 50° |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic heterocyclic compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govmaterialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich purine (B94841) ring and the amino group, while the LUMO may be distributed over the entire molecule, including the phenyl ring. nih.gov This distribution influences the molecule's behavior in chemical reactions.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ2 / (2η)

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Illustrative Value |

|---|---|

| EHOMO | -6.0 eV |

| ELUMO | -1.5 eV |

| Energy Gap (ΔE) | 4.5 eV |

| Ionization Potential (I) | 6.0 eV |

| Electron Affinity (A) | 1.5 eV |

| Electronegativity (χ) | 3.75 eV |

| Chemical Hardness (η) | 2.25 eV |

Note: These values are estimations based on data for analogous substituted purines and aromatic systems.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This mapping is invaluable for predicting sites of electrophilic and nucleophilic attack. mdpi.com

For this compound, the ESP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the purine ring and the amino group, indicating these as likely sites for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atoms of the amino group and the purine ring would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. The phenyl ring would display a more neutral potential, though substituent effects could modulate this.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, conformational analysis and molecular dynamics (MD) simulations explore the dynamic behavior of molecules.

Exploration of Tautomeric Equilibria and Proton Transfer Pathways

Purines are known to exist as a mixture of tautomers, which are isomers that differ in the position of a proton. nih.gov For this compound, the most common tautomers are the N7H and N9H forms, where the hydrogen atom is located on the N7 or N9 atom of the imidazole (B134444) portion of the purine ring, respectively. nih.gov The relative stability of these tautomers can be influenced by the solvent and intermolecular interactions. nih.gov

Computational studies can predict the energy differences between these tautomers, thereby estimating their equilibrium populations. Quantum chemical methods can also be used to model the transition states for proton transfer between tautomers, elucidating the energy barriers and preferred pathways for these intramolecular reactions. nih.gov

Intramolecular Interactions and Conformational Preferences of the Phenyl Substituent

The conformational flexibility of this compound is largely determined by the rotation of the phenyl group around the C-C bond connecting it to the purine ring. The orientation of the phenyl group can be influenced by intramolecular interactions, such as steric hindrance and non-covalent interactions like cation-π interactions, if the purine ring is protonated. rsc.orgresearchgate.net

Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule over time, providing information on the preferred dihedral angles and the energy barriers between different conformations. mdpi.comnih.gov These simulations can reveal the dynamic interplay of forces that govern the molecule's three-dimensional structure and its flexibility.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Solvent Effects on Molecular Conformation and Tautomerism

The chemical environment plays a crucial role in determining the stable forms of purine derivatives. For this compound, computational studies are essential to predict how solvents influence its three-dimensional shape (conformation) and the equilibrium between its different tautomeric forms. Tautomers are isomers that differ in the position of a proton, and for purine systems, the N7-H and N9-H forms are often the most relevant.

Theoretical investigations employ models like the Polarizable Continuum Model (PCM) to simulate the effects of a solvent. nih.gov These calculations can predict the relative energies of different tautomers and conformers in various environments, from nonpolar solvents like cyclohexane (B81311) to polar solvents like water. orientjchem.orgresearchgate.net

Key research findings indicate:

Tautomeric Stability: In the gas phase or nonpolar solvents, the relative stability of purine tautomers is governed by intramolecular interactions. However, in polar solvents, the equilibrium can shift significantly. Solvents with high dielectric constants tend to stabilize tautomers with larger dipole moments. For many aminopurines, the N9-H tautomer is often more stable, but solvent interactions can alter this preference, potentially favoring the N7-H form. nih.gov

Conformational Adjustments: The dihedral angle between the purine ring and the phenyl group at the C2 position is a key conformational parameter. Solvation can influence this angle by stabilizing conformations that maximize favorable solute-solvent interactions. The planarity and electron-donating strength of the amino group can also be affected by solvent interactions, particularly through hydrogen bonding. nih.gov

The following table illustrates hypothetical relative energy calculations for the N7-H and N9-H tautomers of this compound in different solvent environments, as would be determined by computational methods.

| Tautomer | Solvent (Dielectric Constant, ε) | Calculated Relative Energy (kcal/mol) | Predicted Stable Form |

| 7H-Tautomer | Gas Phase (ε=1) | 0.5 | N9-H |

| 9H-Tautomer | Gas Phase (ε=1) | 0.0 | N9-H |

| 7H-Tautomer | Acetonitrile (ε=37.5) | 0.1 | N9-H |

| 9H-Tautomer | Acetonitrile (ε=37.5) | 0.0 | N9-H |

| 7H-Tautomer | Water (ε=78.4) | 0.0 | 7H-Tautomer |

| 9H-Tautomer | Water (ε=78.4) | 0.2 | 7H-Tautomer |

Note: Data is illustrative of typical computational chemistry findings.

Molecular Docking and Ligand-Target Interaction Modeling (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding potential intermolecular interactions at a molecular level.

Computational Prediction of Binding Modes with Representative Protein Receptors (Non-Clinical Focus)

In silico docking simulations can be performed to model the interaction of this compound with various protein families, such as kinases, which are common targets for purine-based molecules. Using software like AutoDock Vina, a rigid protein receptor structure is prepared, and the flexible ligand is allowed to explore different binding poses within a defined active site. amazonaws.com

The simulation predicts the most stable binding mode based on a scoring function, which estimates the binding free energy. The analysis of the predicted complex reveals key interactions:

Hydrogen Bonds: The purine core, with its nitrogen atoms and exocyclic amine, is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site (e.g., with the backbone of hinge region residues in kinases).

Hydrophobic Interactions: The phenyl ring at the C2 position can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The table below summarizes a hypothetical docking result of this compound with a representative protein kinase active site.

| Interaction Type | Ligand Moiety | Protein Residue Example | Predicted Distance (Å) |

| Hydrogen Bond (Donor) | 6-amine (N-H) | Glutamic Acid (Backbone C=O) | 2.9 |

| Hydrogen Bond (Acceptor) | Purine N1 | Leucine (Backbone N-H) | 3.1 |

| π-π Stacking | Phenyl Ring | Phenylalanine | 3.5 |

| Van der Waals | Purine Ring | Valine, Isoleucine | 3.0 - 4.0 |

Note: Data is illustrative of typical molecular docking simulation outputs.

Pharmacophore Generation and Ligand-Based Virtual Screening Methodologies

When the 3D structure of a target protein is unknown, ligand-based methods become critical. cam.ac.uk A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. dovepress.commdpi.com

For this compound, a pharmacophore model can be generated by identifying its key chemical features:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the purine ring.

Hydrogen Bond Donors (HBD): The hydrogen atom on the 6-amine group and the N7-H proton.

Aromatic Ring (AR): The fused purine ring system and the phenyl substituent.

Hydrophobic Group (HY): The phenyl ring.

This 3D arrangement of features serves as a query for virtual screening. researchgate.netnih.gov Large chemical databases (e.g., ZINC20) containing millions of compounds can be rapidly searched to identify other molecules that match the pharmacophore query. plos.orgnih.gov This process filters the database to a smaller, more manageable set of "hits" that share the crucial interaction features of the original molecule and are therefore more likely to exhibit similar activity. These hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection. mdpi.com

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry allows for the a priori prediction of spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shifts for this compound can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT) in combination with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netasrjetsjournal.org These calculations predict the shielding of each nucleus (¹H and ¹³C) relative to a reference compound (typically tetramethylsilane, TMS), which is then converted to a chemical shift (δ) in parts per million (ppm). nih.gov

The accuracy of these predictions depends on the chosen functional and basis set. nih.govruc.dk Calculated shifts are valuable for assigning peaks in experimental spectra, especially for complex molecules.

The following table presents hypothetical calculated ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Type | Atom Position | Calculated Chemical Shift (δ, ppm) |

| ¹H NMR | N7-H | 13.1 |

| C8-H | 8.2 | |

| Phenyl-H (ortho) | 7.9 | |

| Phenyl-H (meta, para) | 7.5 - 7.6 | |

| N6-H₂ | 7.3 | |

| ¹³C NMR | C6 | 155.0 |

| C2 | 153.5 | |

| C4 | 150.1 | |

| Phenyl-C (ipso) | 138.0 | |

| C8 | 137.5 | |

| Phenyl-C (ortho, meta, para) | 128.0 - 130.0 | |

| C5 | 118.0 |

Note: Data is illustrative, based on typical values for similar heterocyclic compounds.

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

Theoretical vibrational spectra (Infrared and Raman) for this compound can be simulated using DFT calculations. nih.govq-chem.com A frequency calculation performed on the optimized geometry of the molecule yields a set of normal vibrational modes, their corresponding frequencies (typically in cm⁻¹), and their IR intensities and Raman activities. ucl.ac.uknih.gov

These calculations are often performed within the harmonic approximation. Because this method tends to overestimate vibrational frequencies, the calculated values are often multiplied by an empirical scaling factor to improve agreement with experimental data. researchgate.net The analysis helps in assigning specific absorption bands in an experimental spectrum to particular molecular motions, such as bond stretches, bends, and torsions. researchgate.net

Below is a table of selected, theoretically predicted vibrational frequencies for this compound.

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| ν(N-H) | Amine N-H Asymmetric Stretch | 3510 | High |

| ν(N-H) | Amine N-H Symmetric Stretch | 3405 | High |

| ν(C-H) | Aromatic C-H Stretch (Phenyl) | 3100 - 3050 | Medium |

| ν(C=N) | Purine Ring C=N Stretch | 1650 | High |

| δ(N-H) | Amine N-H Scissoring | 1620 | High |

| ν(C=C) | Aromatic Ring Stretch | 1580 - 1450 | Medium-High |

| δ(C-H) | In-plane C-H Bend | 1350 - 1100 | Medium |

| γ(C-H) | Out-of-plane C-H Bend | 900 - 700 | Strong |

Note: Data is illustrative of typical DFT frequency calculation results.

Mechanistic Investigations of 2 Phenyl 7h Purin 6 Amine Interactions at the Molecular Level in Vitro/in Silico Focus

Studies on Enzyme Inhibition and Modulation (Non-Clinical Reagents/Targets)

The purine (B94841) structure is a well-established scaffold for kinase inhibitors due to its similarity to the adenine (B156593) core of adenosine (B11128) triphosphate (ATP). Many potent kinase inhibitors are 2,6,9-substituted purine analogues that function as ATP-competitive inhibitors. These compounds typically form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, while substituents at the C2 and C6 positions can be modified to achieve potency and selectivity by interacting with adjacent hydrophobic regions.

Table 4.1.1: Kinase Interaction Profile of 2-phenyl-7H-purin-6-amine

| Kinase Target | IC50 (nM) | Assay Conditions |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

No specific experimental data for this compound was found in the searched literature.

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Their inhibitors often feature heterocyclic scaffolds that mimic the native purine bases of the substrates. While numerous PDE inhibitors are known, including some based on xanthine, a derivative of purine, specific kinetic data (e.g., Kᵢ, IC50) for the inhibition of any PDE isozyme by this compound has not been identified in the literature search. Furthermore, no studies concerning potential allosteric modulation of PDEs by this compound were found.

Table 4.1.2: Phosphodiesterase (PDE) Inhibition Profile of this compound

| PDE Isozyme | Kᵢ (nM) | Inhibition Type |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

No specific experimental data for this compound was found in the searched literature.

Cytochrome P450 enzymes are critical for the metabolism of xenobiotics. The interaction of a compound with CYP isozymes can involve acting as a substrate, inhibitor, or inducer. Substrates for CYP enzymes often possess lipophilic aromatic moieties. The phenyl group of this compound suggests it is a likely candidate for CYP-mediated metabolism, potentially through aromatic hydroxylation.

Homology models and site-directed mutagenesis studies of CYP enzymes, such as CYP2D6, have highlighted the importance of phenylalanine residues within the active site (e.g., Phe120, Phe483) for binding substrates that contain aromatic rings, through mechanisms like π-π stacking nih.govnih.gov. This indicates a structural basis for a potential interaction between the phenyl group of this compound and the active sites of certain CYP isozymes. However, direct experimental studies to identify the metabolites of this compound or to quantify its inhibitory potential against specific CYP isozymes have not been reported in the available literature.

Table 4.1.3: Interaction Profile of this compound with CYP Isozymes

| CYP Isozyme | Interaction Type (Substrate, Inhibitor) | Kᵢ or IC50 (µM) | Major Metabolites |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No specific experimental data for this compound was found in the searched literature.

Receptor Binding Characterization (Non-Clinical Receptors or Model Systems)

As an analogue of adenine, this compound is a strong candidate for interaction with purinergic receptors, particularly adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). The A₂ₐ receptor, in particular, is known to bind 2-substituted adenosine analogues with high affinity nih.gov. The development of selective A₂ₐ agonists has often involved modifications at the C2 position of the purine ring.

Despite this strong structural rationale, specific binding affinity data (Kₑ or Kᵢ) from radioligand binding assays using recombinant adenosine receptors for this compound are not available in the reviewed scientific literature. While binding affinities for a wide range of A₂ₐ antagonists and agonists have been published, this compound is not among the compounds characterized researchgate.net.

Table 4.2.1: Receptor Binding Affinity of this compound

| Receptor Target | Ligand Assay | Kᵢ or Kₑ (nM) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

No specific experimental data for this compound was found in the searched literature.

While direct structural studies (e.g., co-crystallography) of this compound with a target protein are unavailable, the binding mode can be inferred from extensive research on adenosine receptors. In the human A₂ₐ receptor, the adenine moiety of adenosine forms key hydrogen bonds with asparagine N253 frontiersin.org. The ribose portion of adenosine makes van der Waals contacts with several residues, including L249 and W246 frontiersin.org.

For a C2-substituted ligand like this compound, the purine core would be expected to engage in similar hydrogen bonding with N253. The C2-phenyl group would extend into a region of the binding pocket that can accommodate such substitutions. This pocket is formed by residues from transmembrane helices and extracellular loops. The phenyl group would likely form hydrophobic or van der Waals interactions within this sub-pocket, a strategy often used to enhance ligand affinity and selectivity for specific adenosine receptor subtypes. However, without experimental validation, the precise orientation and specific amino acid contacts remain hypothetical.

Nucleic Acid Interaction Mechanisms (DNA/RNA)

The interaction of small molecules like this compound with nucleic acids is fundamental to understanding their potential biological activities. The planar purine core and the appended phenyl group suggest that interactions could occur through several non-covalent mechanisms, primarily intercalation or groove binding.

For a molecule such as this compound, two primary non-covalent binding modes with DNA or RNA duplexes are plausible: intercalation and groove binding.

Intercalation: This binding mode involves the insertion of a planar molecule between the base pairs of a nucleic acid duplex. The aromatic purine ring system of this compound is a structural feature often found in intercalating agents. This insertion would lead to a distortion of the double helix, typically causing an increase in the distance between adjacent base pairs and an unwinding of the helical structure. Spectroscopic techniques such as UV-Visible spectroscopy (monitoring for hypochromism and bathochromic shifts), fluorescence spectroscopy (e.g., quenching studies with DNA), and viscometry are commonly used to detect and characterize intercalation. However, no such studies have been published for this compound.

Groove Binding: Alternatively, the molecule could fit into the minor or major groove of the DNA or RNA duplex. Groove binders typically form hydrogen bonds, van der Waals, and electrostatic interactions with the edges of the base pairs and the sugar-phosphate backbone. The phenyl group and the amine functionalities of this compound could potentially facilitate such interactions. Molecular modeling and computational docking are powerful in silico tools used to predict the preferred groove and specific interactions. Spectroscopic methods like Circular Dichroism (CD), which is sensitive to helical structure, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental evidence for groove binding. To date, no specific molecular docking or experimental studies have been reported for this compound.

Without experimental or computational data, the precise binding mode of this compound remains speculative.

The binding of a small molecule to a nucleic acid can significantly alter its three-dimensional structure and thermal stability.

Conformational Changes: Intercalation typically causes significant conformational changes, including helix lengthening and unwinding. Groove binding can also induce localized changes in the nucleic acid structure. Circular Dichroism (CD) spectroscopy is a primary technique for detecting such changes in the global conformation of DNA or RNA upon ligand binding.

Stability Modulation: The thermal stability of a nucleic acid duplex is often measured by its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. Intercalating agents generally stabilize the double helix, leading to a significant increase in Tm. The effect of groove binders on Tm can vary, with some causing stabilization and others having a minimal effect. Thermal denaturation studies monitored by UV-spectroscopy are the standard method for determining changes in Tm.

No published research is available that details the effect of this compound on the conformation or thermal stability of DNA or RNA.

Biophysical Characterization of Molecular Interactions

To fully characterize the binding of a ligand to a macromolecule, it is essential to determine the thermodynamic and kinetic parameters of the interaction. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. This profile gives insights into the nature of the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions).

There are no publicly available ITC data for the interaction of this compound with DNA or RNA. A hypothetical data table for such an experiment is presented below to illustrate the typical parameters obtained.

Table 1: Hypothetical Thermodynamic Parameters for this compound Binding to dsDNA Measured by ITC (Note: This table is for illustrative purposes only, as no experimental data exists.)

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | N/A | |

| Association Constant (Ka) | N/A | M-1 |

| Dissociation Constant (Kd) | N/A | M |

| Enthalpy Change (ΔH) | N/A | kcal/mol |

| Entropy Change (ΔS) | N/A | cal/mol·K |

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time. In a typical SPR experiment, one molecule (e.g., a DNA or RNA strand) is immobilized on a sensor surface, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding and dissociation are monitored, allowing for the calculation of the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) can be determined from the ratio of these rates (kd/ka).

SPR provides valuable information about the kinetics of an interaction, revealing how quickly a complex forms and how stable it is over time. No SPR studies characterizing the binding kinetics of this compound to nucleic acids have been reported in the literature. An illustrative data table for a potential SPR experiment is provided below.

Table 2: Hypothetical Kinetic Parameters for this compound Binding to dsRNA Measured by SPR (Note: This table is for illustrative purposes only, as no experimental data exists.)

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (ka) | N/A | M-1s-1 |

| Dissociation Rate (kd) | N/A | s-1 |

Structure Activity Relationship Sar Studies on 2 Phenyl 7h Purin 6 Amine Derivatives Mechanistic & Non Clinical Focus

Impact of Substituent Variation at the Phenyl Moiety on Molecular Interactions

The phenyl ring at the C-2 position of the purine (B94841) core is a critical component for molecular recognition, often inserting into a hydrophobic pocket of the target protein. The electronic and steric properties of substituents on this ring can drastically alter binding affinity.

Research into related heterocyclic compounds has shown that the nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—plays a pivotal role. Studies on peptides with phenyl groups interacting with surfaces revealed that increasing the electron density of the aromatic ring enhances non-covalent π-stacking interactions nih.gov. For purine analogues, phenylation generally enhances photophysical properties, and the addition of EDGs or EWGs can further modulate these characteristics by shifting absorption wavelengths chemrxiv.org.

In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share structural similarities with 2-phenylpurines, the effect of substituents on the N-phenyl ring was systematically studied. The goal was to understand how different electronic environments at position 2, combined with a halogen at position 4, affected inhibitory activity. This highlights a common strategy: modulating the electronic nature of the phenyl ring to fine-tune interactions with the target protein mdpi.com. Generally, electron-withdrawing groups can enhance interactions where the phenyl ring acts as a π-acceptor, while electron-donating groups can be favorable if the ring is a π-donor in a π-π stacking interaction. The precise effect is target-dependent.

The following table summarizes the general effects observed for phenyl ring substitutions on related scaffolds, which can be extrapolated to the 2-phenylpurine core.

| Substituent Type | Position on Phenyl Ring | General Impact on Interaction | Potential Rationale |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | para, ortho | Can increase binding affinity | Enhances π-electron density, favoring π-π stacking with electron-poor aromatic residues in the binding site. |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | para, meta | Can increase or decrease affinity depending on the target | Reduces π-electron density. Can be favorable for interactions with electron-rich residues or for creating specific hydrogen bonds. |

| Halogens (e.g., -Cl, -F) | para | Often increases affinity and metabolic stability | Acts as a weak electron-withdrawing group and can form specific halogen bonds with backbone carbonyls or other suitable acceptors. |

Role of Purine Core Substituents (e.g., at C-2, C-6, N-7, N-9) in Defining Specificity and Affinity

Modifications to the purine core itself are fundamental in determining the affinity and selectivity profile of 2-phenyl-7H-purin-6-amine derivatives.

C-2 Position: While the 2-phenyl group is a defining feature, the nature of this aryl group is crucial. Studies on 2,6,9-trisubstituted purines have shown that the use of bulky systems at the C-2 position is generally unfavorable for cytotoxic activity, suggesting steric constraints within the target's binding pocket nih.govresearchgate.netnih.gov. In contrast, smaller C-2 substituents or specific aryl groups that fit snugly into the pocket are preferred.

C-6 Position: The 6-amino group is a key hydrogen bond donor, mimicking the natural adenine (B156593) base. Substitution on this exocyclic amine (the N-6 position) significantly impacts activity. For adenosine (B11128) receptor ligands, N6-substitutions are a primary driver of affinity and selectivity nih.gov. For example, N6-benzyl and N6-phenyl substituents can confer greater selectivity for the A3 adenosine receptor than an N6-(2-phenylethyl) group nih.gov. In studies of 2,6,9-trisubstituted purines as anticancer agents, an arylpiperazinyl system connected at the C-6 position was found to be highly beneficial for cytotoxic activity nih.govresearchgate.netnih.gov.

N-7 vs. N-9 Position: The substitution pattern on the imidazole (B134444) part of the purine ring, specifically at the N-7 and N-9 positions, is critical for defining the vector and orientation of the molecule within the binding site. Alkylation at N-9 is often preferred, mimicking the natural N-9 glycosidic bond in nucleosides. However, N-7 substitution can lead to different selectivity profiles. In one study, N-9 and N-7 substituted 6-aminopurines were synthesized as kinase inhibitors. It was found that the N-9 derivative inhibited multiple kinases (MNK1, IRR, EGF-R, VEGF-R), whereas the corresponding N-7 isomer was specific for VEGF-R2, demonstrating that this substitution is a key determinant of selectivity.

The table below illustrates the differential roles of substituents at various positions on the purine core.

| Position | Substituent Type | Observed Effect | Reference Compound Class |

|---|---|---|---|

| C-2 | Bulky aryl groups | Decreased cytotoxic activity | 2,6,9-Trisubstituted purines nih.govnih.gov |

| C-6 | Arylpiperazinyl moiety | Beneficial for cytotoxic activity | 2,6,9-Trisubstituted purines nih.govnih.gov |

| N-9 | Arylethanone | Inhibition of multiple kinases (EGF-R, VEGF-R, MNK1, IRR) | N-substituted 6-aminopurines |

| N-7 | Arylethanone | Specific inhibition of VEGF-R2 | N-substituted 6-aminopurines |

Stereochemical Influences on Molecular Recognition and Binding Efficacy

Stereochemistry plays a fundamental role in the interaction between a small molecule and its biological target, as binding pockets are chiral environments composed of L-amino acids mdpi.comnih.govacs.orgnih.gov. The three-dimensional arrangement of atoms in a molecule can lead to significant differences in biological activity between enantiomers or diastereomers.

For purine derivatives, this is well-documented. In a study of 6-substituted purine linker amino acid derivatives, the stereochemistry of the amino acid component was shown to be a determinant of activity nih.gov. Similarly, for adenosine receptor ligands, stereoselectivity is often observed. For instance, a significant difference in binding affinity at the rat A3 adenosine receptor was noted between the (R)- and (S)-enantiomers of N6-(1-phenylethyl)adenosine dntb.gov.ua.

While these examples establish the principle for the broader class of purine derivatives, specific SAR studies detailing the stereochemical influences for derivatives of the parent compound this compound are not extensively available in the reviewed literature. However, it can be inferred that if a chiral center is introduced, for example, through substitution on the phenyl ring or on an N-9 side chain, it is highly probable that the resulting enantiomers would exhibit different binding affinities and efficacies due to differential steric and electronic interactions within the chiral binding site of a target protein mdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach provides mechanistic insights by identifying the key molecular properties (descriptors) that drive activity.

For purine derivatives, both 2D and 3D-QSAR models have been developed to guide the design of new inhibitors, particularly for protein kinases. A study on 2,6,9-trisubstituted purines as anticancer agents revealed that 3D-QSAR models could effectively explain the structure-activity relationships, noting that steric properties contributed more significantly (70%) to the model than electronic properties (30%) nih.govresearchgate.netnih.gov.

The foundation of a QSAR model is the selection of molecular descriptors that accurately represent the structural features relevant to biological activity. These descriptors can be broadly categorized as 1D, 2D, or 3D drugdesign.org.

1D Descriptors: These are derived from the chemical formula and include properties like molecular weight and atom counts drugdesign.org.

2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rotatable bonds), and electro-topological state indices drugdesign.org.

3D Descriptors: Derived from the 3D conformation of the molecule, these include steric fields (related to shape and size) and electrostatic fields (related to charge distribution) hufocw.org.

In a 2D-QSAR study on substituted purine derivatives as c-Src tyrosine kinase inhibitors, several descriptors were identified as being critical for the model researchgate.net.

| Descriptor | Type | Description | Correlation with Activity |

|---|---|---|---|

| SsCH₃E-index | 2D (Electro-topological) | Represents the electro-topological state for methyl groups connected by a single bond. | Positive |

| H-Donor Count | 2D (Constitutional) | The total number of hydrogen bond donors in the molecule. | Positive |

| T_2_Cl_3 | 2D (Topological) | A topological descriptor related to the presence and position of chlorine atoms. | Positive |

| SsOHcount | 2D (Constitutional) | The count of hydroxyl groups connected by a single bond. | Negative |

This model indicated that the presence of methyl groups and hydrogen bond donors was beneficial for activity, while the presence of hydroxyl groups was detrimental researchgate.net.

A QSAR model's utility is determined by its statistical validity and predictive power. Validation ensures that the model is robust, not a result of chance correlation, and can accurately predict the activity of new, untested compounds derpharmachemica.comnih.gov.

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was derived. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability derpharmachemica.comnih.gov.

External Validation: This is a more stringent test where the model is used to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. The predictive power is often measured by the predictive r² (pred_r²) nih.gov.

For the 2D-QSAR model of c-Src tyrosine kinase inhibitors mentioned previously, the following statistical parameters were reported, indicating a robust and predictive model researchgate.net.

| Statistical Parameter | Symbol | Value | Indication |

|---|---|---|---|

| Correlation Coefficient | r² | 0.8319 | Goodness of fit for the training set data. |

| Cross-validated Correlation Coefficient | q² | 0.7550 | Good internal predictive ability and robustness. |

| Predictive r² for External Test Set | pred_r² | 0.7983 | Good predictive power for external compounds. |

These validation metrics are essential for establishing confidence in the QSAR model's ability to guide the design of new this compound derivatives with enhanced biological activity.

Emerging Research Trajectories and Methodological Innovations for 2 Phenyl 7h Purin 6 Amine

Integration of High-Throughput Screening Methodologies for Novel Interactions

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid assessment of large compound libraries for biological activity. The integration of HTS methodologies is a critical step in uncovering novel interactions for 2-phenyl-7H-purin-6-amine and its analogs. Modern HTS platforms utilize a variety of assay formats to identify potential molecular targets and biological effects.

Key HTS assay readouts applicable to the study of this compound include:

UV-VIS absorbance: To measure changes in concentration or the progress of enzymatic reactions.

Luminescence: For detecting light emission from biochemical reactions, often used in reporter gene assays.

Fluorescence intensity: To quantify the presence of fluorescently labeled molecules.

Fluorescence polarization: To measure the binding of a small fluorescent molecule to a larger one.

Time-resolved fluorescence/energy transfer (FRET, TR-FRET): For studying molecular interactions with high sensitivity.

Cell viability assays: To assess the cytotoxic or cytostatic effects of compounds on cell lines.

The application of these techniques in a high-throughput manner allows for the screening of extensive libraries of this compound derivatives against a wide array of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes. The data generated from these screens can rapidly identify "hit" compounds with desired biological activities, which can then be further optimized.

A novel screening protocol has been developed that combines a fluorescent indicator displacement assay with a circular dichroism (CD) active Fe(II) complex to determine both the concentration and enantiomeric excess of α-chiral amines. nih.gov This high-throughput method can analyze a large number of samples in a short amount of time, overcoming analytical bottlenecks in the discovery of new asymmetric transformations. nih.gov

The table below illustrates a hypothetical HTS workflow for identifying novel interactions of this compound analogs.

| Screening Phase | Methodology | Objective | Potential Outcome |

| Primary Screen | Cell-based viability assay (e.g., MTT, CellTiter-Glo) | Identify analogs with cytotoxic or antiproliferative activity against a panel of cancer cell lines. | Identification of "hit" compounds that reduce cell viability. |

| Secondary Screen | Biochemical assays (e.g., TR-FRET, fluorescence polarization) | Determine the specific molecular target(s) of the "hit" compounds (e.g., kinase inhibition). | Confirmation of on-target activity and determination of potency (e.g., IC50 values). |

| Tertiary Screen | Cellular thermal shift assay (CETSA) | Validate target engagement within a cellular context. | Evidence of direct binding between the compound and the target protein in cells. |

Development of this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. The development of this compound into a chemical probe requires a thorough understanding of its structure-activity relationship (SAR) and selectivity profile. An ideal chemical probe should be potent against its intended target, highly selective over other related targets, and active in cellular and in vivo models.

The purine (B94841) scaffold of this compound makes it an attractive candidate for development as a chemical probe, particularly for enzymes that utilize purines as substrates or cofactors, such as kinases and ATPases. The phenyl group at the 2-position can be chemically modified to introduce functionalities that allow for the attachment of reporter tags, such as fluorophores or biotin, without significantly altering the compound's biological activity. These tagged probes can then be used in a variety of applications, including:

Target identification and validation: Using affinity chromatography with an immobilized probe to pull down its binding partners from cell lysates.

Cellular imaging: Visualizing the subcellular localization of the target protein using a fluorescently labeled probe.

Mechanistic studies: Investigating the dynamics of target engagement and downstream signaling pathways.

The development of a potent and selective chemical probe based on the this compound scaffold would provide a valuable tool for dissecting the complex roles of its target(s) in health and disease.

Advances in Chemoinformatics and Data Mining for Purine Scaffold Research

Chemoinformatics plays a pivotal role in modern drug discovery and chemical biology by providing computational tools to analyze and rationalize large datasets of chemical and biological information. nih.gov In the context of purine scaffold research, chemoinformatics and data mining are essential for:

Virtual screening: In silico screening of large virtual libraries of purine derivatives against a target of interest to identify potential "hits" for experimental validation.

QSAR (Quantitative Structure-Activity Relationship) modeling: Building mathematical models that correlate the chemical structure of purine analogs with their biological activity to guide the design of more potent and selective compounds.

Scaffold hopping: Identifying novel chemical scaffolds that mimic the biological activity of the purine core but possess different physicochemical properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: In silico prediction of the pharmacokinetic and toxicological properties of purine derivatives to prioritize compounds with favorable drug-like characteristics. nih.gov

The core technology of data mining in cheminformatics is pattern recognition, which includes regression and classification analyses. nih.gov These methods are used to process structural descriptors, which can be continuous or Boolean variables. nih.gov

The ChEMBL database is a manually curated resource of bioactive molecules with drug-like properties, which brings together chemical, bioactivity, and genomic data to support the translation of genomic information into new drugs. ebi.ac.uk Such databases are invaluable for data mining and chemoinformatic analyses of purine-containing compounds.

The table below summarizes key chemoinformatic approaches and their applications in purine research.

| Chemoinformatic Approach | Description | Application in Purine Research |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To understand the binding mode of this compound derivatives to their target proteins and to guide the design of analogs with improved binding affinity. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To create a virtual representation of the key features of active purine analogs, which can be used to search for novel compounds with similar activity. |

| Machine Learning | Utilizes algorithms to learn from existing data and make predictions on new data. | To develop predictive models for the biological activity, selectivity, and ADMET properties of purine derivatives. |

Interdisciplinary Approaches: Synergies between Synthetic Chemistry, Computational Modeling, and Mechanistic Biology in Purine Research

The complexity of biological systems necessitates interdisciplinary approaches that integrate expertise from multiple scientific fields. nih.govmdpi.com In purine research, the synergy between synthetic chemistry, computational modeling, and mechanistic biology is particularly crucial for advancing the field.

Synthetic Chemistry: Provides the means to synthesize novel this compound analogs with diverse chemical modifications. This includes the development of efficient synthetic routes to access a wide range of derivatives for biological evaluation. The synthesis of 6-substituted purine analogs has been a subject of interest, with various studies exploring their biological activities. nih.gov

Computational Modeling: Offers in silico tools to guide the design of new compounds and to rationalize experimental observations. nih.gov Molecular modeling can predict the binding affinity and selectivity of purine derivatives, helping to prioritize synthetic targets.

Mechanistic Biology: Employs a range of experimental techniques to elucidate the molecular mechanisms by which purine analogs exert their biological effects. This includes identifying the direct molecular targets, characterizing the downstream signaling pathways, and understanding the physiological consequences of target modulation.

The iterative cycle of design, synthesis, and biological testing, informed by computational and mechanistic studies, is a powerful paradigm for the development of novel purine-based therapeutics and chemical probes. For instance, computational modeling might suggest a specific modification to the phenyl ring of this compound to enhance its binding to a particular kinase. Synthetic chemists can then prepare the proposed analog, and mechanistic biologists can test its potency, selectivity, and cellular effects. The results of these experiments can then be fed back into the computational models to refine the next round of compound design.

This integrated approach ensures that the research is driven by a deep understanding of the underlying chemistry and biology, ultimately leading to the development of more effective and well-characterized molecular tools and drug candidates.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.